molecular formula C7H11BrO2 B068926 Allyl 4-bromobutyrate CAS No. 178215-45-7

Allyl 4-bromobutyrate

Cat. No. B068926
M. Wt: 207.06 g/mol
InChI Key: KGXWKENTBDJHOM-UHFFFAOYSA-N
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Description

Allyl 4-bromobutyrate is an allyl ester, a type of organic compound . It is a colorless liquid characterized by a strong, pungent odor . It is primarily employed as an intermediate in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of Allyl 4-bromobutyrate is C7H11BrO2 . It has an average mass of 207.065 Da and a monoisotopic mass of 205.994232 Da .


Physical And Chemical Properties Analysis

Allyl 4-bromobutyrate has a density of 1.3±0.1 g/cm3, a boiling point of 230.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 92.9±22.6 °C . The index of refraction is 1.473, and it has a molar refractivity of 43.7±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

  • Tetrahydrofurannulation : Allyl 4-bromobutyrate is used in the synthesis of tetrahydrofurannulated products through a tandem radical cyclisation reaction followed by reductive cleavage of ketal. This method is significant in organic synthesis for constructing complex molecular structures (Srikrishna, Viswajanani, & Yelamaggad, 1995).

  • Allyl Organomanganese Compounds : Research shows that allyl Mn(II) organic compounds, obtained from Grignard reagents, react with various bromine derivatives, including 4-bromocrotonic, to give derivatives of cyclopropanecarboxylic acids. These derivatives have potential applications in synthetic chemistry (Kasatkin et al., 1991).

  • Asymmetric Synthesis : Allyl 4-bromobutyrate plays a role in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, especially using Mo-catalyzed asymmetric allylic alkylation. This method is crucial for the production of chiral molecules which are important in pharmaceuticals (Trost, Dogra, & Franzini, 2004).

  • Palladium-Catalyzed Reactions : In the field of organometallic chemistry, allyl 4-bromobutyrate is used in palladium-catalyzed reactions to form 1-substituted 1,4-pentadiene. This process showcases the versatility of palladium catalysts in organic synthesis (Kosugi et al., 1993).

  • Biodiesel Production : In the energy sector, allyl 4-bromobutyrate aids in the production of biodiesel, offering more efficient and cost-effective methods. This has implications for sustainable energy and green chemistry (Lin et al., 2013).

  • Glycoconjugate Chemistry : The compound is employed in glycoconjugate chemistry for synthesizing neoglycolipids, neoglycoproteins, and neoglycoparticles, which are essential in understanding and manipulating biological systems (Magnusson et al., 1990).

Safety And Hazards

The safety data sheet for Allyl 4-bromobutyrate indicates that it is flammable and toxic if swallowed or inhaled . It causes severe skin burns and eye damage . It may cause genetic defects and cancer . It is very toxic to aquatic life .

properties

IUPAC Name

prop-2-enyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-6-10-7(9)4-3-5-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWKENTBDJHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426626
Record name ALLYL 4-BROMOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 4-bromobutyrate

CAS RN

178215-45-7
Record name ALLYL 4-BROMOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobutryl chloride (18.6 g) was treated with allyl alcohol (5.8 g) in the presence of pyridine (8 g) in dry dichloromethane at 0° C. for 0.5 hours. The solution was treated with aqueous HCl and warmed to room temperature. The organic layer was separated, washed with saturated aqueous brine, dried (MgSO4) and evaporated to give the title compound as a colourless oil, 19.7 g, 95% yield
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Gellerman, A Elgavi, Y Salitra… - The Journal of Peptide …, 2001 - Wiley Online Library
Protected N α ‐(aminoallyloxycarbonyl) and N α ‐(carboxyallyl) derivatives of all natural amino acids (except proline), and their chiral inverters, were synthesized using facile and …
Number of citations: 45 onlinelibrary.wiley.com
F Iqbal - 2012 - discovery.ucl.ac.uk
This thesis describes the development of novel photoactivatable antagonists for the GABAA receptor. GABAA receptors are ligand-gated Cl- channels belonging to the Cys-loop …
Number of citations: 1 discovery.ucl.ac.uk
R Huckvale - 2016 - discovery.ucl.ac.uk
… N-Alkylation was achieved on heating with allyl 4bromobutyrate in 37% yield, and subsequent deprotection of allyl ester 37 was achieved with tetrakis(triphenylphosphine)palladium …
Number of citations: 3 discovery.ucl.ac.uk
F Iqbal, R Ellwood, M Mortensen, TG Smart… - Bioorganic & medicinal …, 2011 - Elsevier
A selection of highly potent analogues based on the gabazine structure is described. Their syntheses are carried out in just four steps, and their potencies for antagonism at the GABA A …
Number of citations: 27 www.sciencedirect.com
M Mortensen, R Huckvale, AP Pandurangan… - …, 2020 - Elsevier
… Palladium-catalysed cross-coupling reaction with 3-amino-6-chloropyridazine, followed by N-alkylation of the pyridazine moiety with allyl 4-bromobutyrate and subsequent ester …
Number of citations: 3 www.sciencedirect.com

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